

# Technical Guide: m-C-tri(CH<sub>2</sub>-PEG1-NHS ester)

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## Compound of Interest

Compound Name: *m*-C-tri(CH<sub>2</sub>-PEG1-NHS ester)

Cat. No.: B3181997

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the trifunctional crosslinker, **m-C-tri(CH<sub>2</sub>-PEG1-NHS ester)**, including its chemical properties, applications, and a detailed protocol for its use in bioconjugation.

## Introduction

**m-C-tri(CH<sub>2</sub>-PEG1-NHS ester)** is a versatile, non-cleavable crosslinking reagent used extensively in bioconjugation and drug delivery.<sup>[1][2]</sup> Its structure features a central core atom from which three arms extend. Each arm contains a single polyethylene glycol (PEG) unit and is terminated with a reactive N-hydroxysuccinimide (NHS) ester. This trifunctional design allows for the covalent attachment of up to three amine-containing molecules, making it an ideal tool for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs).<sup>[1][3]</sup>

The NHS esters react specifically and efficiently with primary amines (e.g., the side chain of lysine residues in proteins) at physiological to slightly alkaline pH to form stable, covalent amide bonds.<sup>[4][5]</sup> The inclusion of a hydrophilic PEG spacer enhances solubility in aqueous environments and can reduce steric hindrance during conjugation.

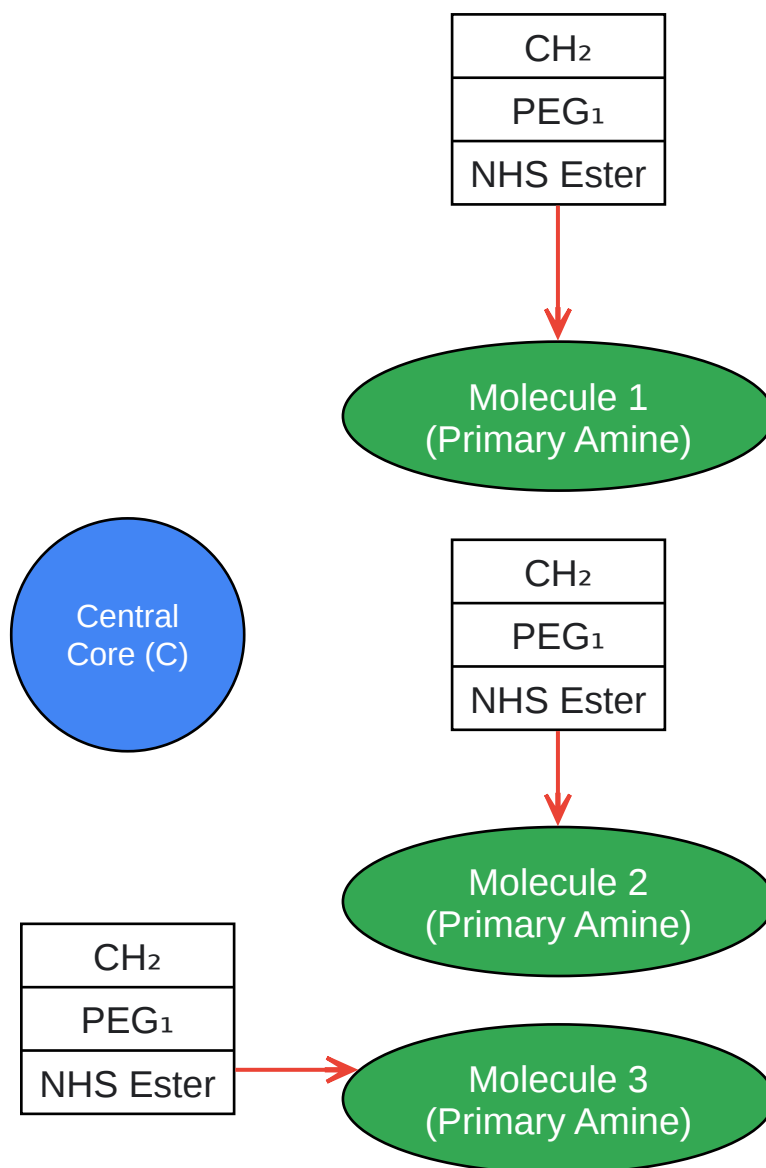
## Chemical Properties and Specifications

The key properties of **m-C-tri(CH<sub>2</sub>-PEG1-NHS ester)** are summarized in the table below. This data is essential for calculating molar ratios for conjugation reactions and for understanding the reagent's physical characteristics.

Property	Value	Reference
CAS Number	173414-89-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C26H33N3O15	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Weight	627.55 g/mol	<a href="#">[6]</a>
Appearance	Solid (Colorless to off-white)	<a href="#">[1]</a>
Purity	≥97.0%	<a href="#">[7]</a>
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	<a href="#">[4]</a> <a href="#">[5]</a>
Reactivity Target	Primary Amines (-NH <sub>2</sub> )	<a href="#">[4]</a> <a href="#">[5]</a>
Spacer Arm	PEG (1 unit)	<a href="#">[1]</a>

## Molecular Structure and Functionality

The unique trifunctional architecture of **m-C-tri(CH<sub>2</sub>-PEG1-NHS ester)** is central to its utility. The diagram below illustrates the logical relationship between the core, the PEGylated arms, and the reactive NHS ester groups.



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Functional components of the trifunctional crosslinker.

## Experimental Protocol: General Protein Conjugation

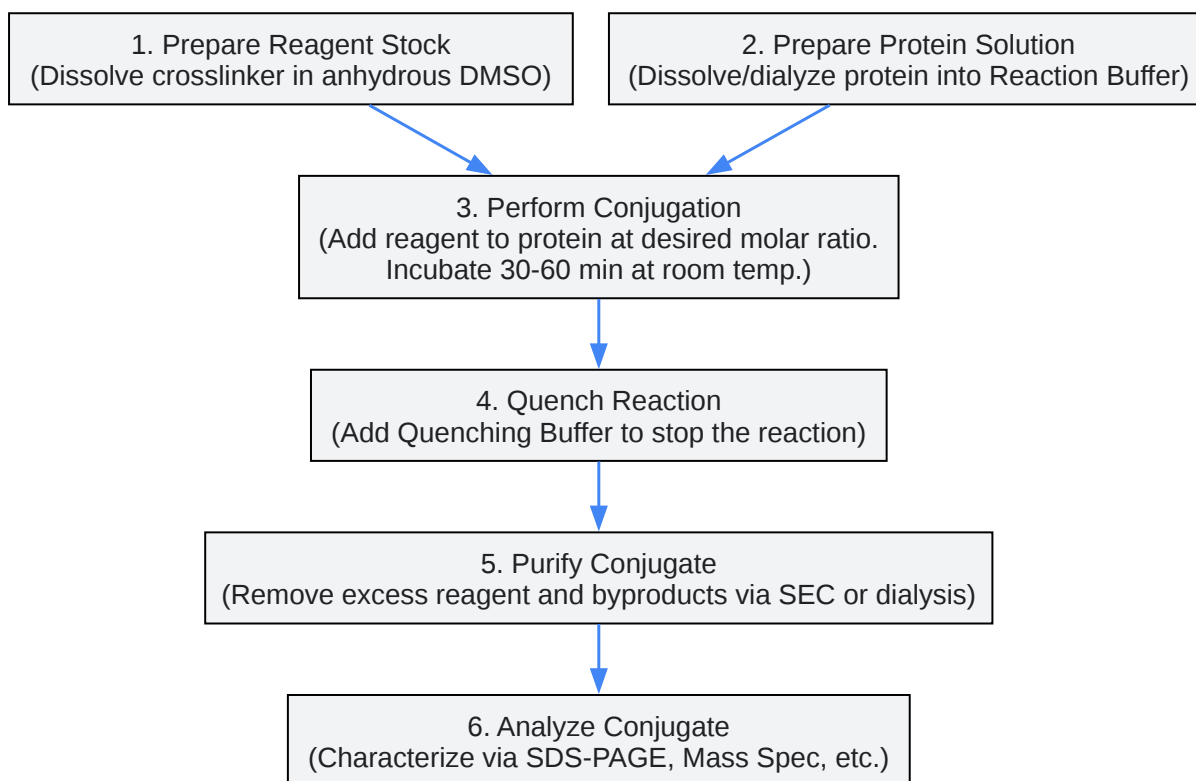
This section provides a detailed methodology for conjugating **m-C-tri(CH<sub>2</sub>-PEG<sub>1</sub>-NHS ester)** to a protein containing accessible primary amines.

#### 4.1. Materials and Equipment

- **m-C-tri(CH<sub>2</sub>-PEG1-NHS ester)**
- Protein or other amine-containing molecule to be labeled
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or other amine-free buffer, pH 7.2-8.5.  
(Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction[5]).
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment
- Standard laboratory equipment (vortexer, centrifuge, spectrophotometer)

#### 4.2. Procedure

The workflow for a typical conjugation experiment is outlined below. NHS esters are moisture-sensitive, so the reagent should be equilibrated to room temperature before opening and stock solutions should be prepared immediately before use.[5]



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General workflow for protein conjugation.

#### Step-by-Step Method:

- Prepare Reagent Stock: Equilibrate the vial of **m-C-tri(CH<sub>2</sub>-PEG1-NHS ester)** to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
- Prepare Protein Solution: Prepare the protein to be labeled in the Reaction Buffer at a suitable concentration (typically 1-5 mg/mL).
- Perform Conjugation: Add the calculated volume of the reagent stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the

protein. Mix thoroughly and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

- **Quench Reaction:** Stop the conjugation by adding Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
- **Purify Conjugate:** Remove unreacted crosslinker and quenching reagent byproducts from the protein conjugate. This is typically achieved using size-exclusion chromatography (desalting column) or extensive dialysis against an appropriate buffer (e.g., PBS).
- **Analyze and Store:** Characterize the resulting conjugate using methods such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, or mass spectrometry. Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.

#### 4.3. Important Considerations

- **Hydrolysis:** The NHS ester group is susceptible to hydrolysis, a competing reaction that increases with higher pH and in dilute protein solutions.<sup>[5]</sup> Reactions should be performed efficiently once the reagent is reconstituted.
- **Solubility:** The crosslinker is not readily soluble in aqueous buffers and must first be dissolved in an organic solvent like DMSO or DMF.<sup>[5]</sup> The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% (v/v) to avoid protein denaturation.
- **Optimization:** The optimal molar ratio of crosslinker to protein will depend on the number of available primary amines on the target molecule and the desired degree of labeling. It is often necessary to perform a series of reactions with varying molar ratios to determine the ideal conditions.

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